molecular formula C14H11ClO5S B13243046 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one

2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one

Cat. No.: B13243046
M. Wt: 326.8 g/mol
InChI Key: NMJITCXSKCERMO-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one is a synthetic organic compound featuring a 2,4-dihydroxyphenyl ethanone backbone substituted with a 4-chlorobenzenesulfonyl group. This structure combines a polar sulfonyl group (electron-withdrawing) with a dihydroxyacetophenone core, conferring unique physicochemical properties. The compound is structurally related to resacetophenone [1-(2,4-dihydroxyphenyl)ethan-1-one], a known intermediate in enzymatic Fries rearrangements and biocatalytic reactions . The sulfonyl moiety enhances stability and may influence biological activity, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C14H11ClO5S

Molecular Weight

326.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(2,4-dihydroxyphenyl)ethanone

InChI

InChI=1S/C14H11ClO5S/c15-9-1-4-11(5-2-9)21(19,20)8-14(18)12-6-3-10(16)7-13(12)17/h1-7,16-17H,8H2

InChI Key

NMJITCXSKCERMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)C2=C(C=C(C=C2)O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one typically involves the sulfonylation of a suitable phenolic precursor. A common route might involve the reaction of 2,4-dihydroxyacetophenone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic groups in 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one can undergo oxidation to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Sulfides.

    Substitution: Substituted sulfonyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme activities involving sulfonyl or phenolic groups.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one would depend on its specific biological target. Generally, compounds with sulfonyl groups can act as enzyme inhibitors by interacting with the active site of enzymes. The phenolic groups can participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonyl vs. Sulfinyl/Sulfanyl Derivatives
  • 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one: The sulfonyl group (-SO₂-) increases molecular polarity and hydrogen-bonding capacity compared to sulfinyl (-SO-) or sulfanyl (-S-) analogues. For example: 2-(4-Chlorophenyl)sulfinyl-1-(2-hydroxyphenyl)ethanone (MW 328): Exhibits reduced oxidative stability compared to sulfonyl derivatives due to the sulfinyl group’s intermediate oxidation state .
Halogen Substituent Variations
  • 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone (C₁₄H₁₁ClO₄, MW 278.69): Lacks the sulfonyl group but shares the 4-chlorophenyl and dihydroxyphenyl motifs. Its melting point (192°C) and NMR profile differ significantly due to the absence of the sulfonyl group’s electron-withdrawing effects .
  • 2-(4-Fluorobenzenesulfinyl)-1-(4-hydroxy-3,5-dimethylphenyl)ethan-1-one (C₁₆H₁₅FO₃S, MW 306.35): Fluorine substitution at the benzenesulfinyl position alters electronic properties and bioavailability compared to chlorine .

Structural Analogues with Modified Aromatic Cores

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one C₁₄H₁₁ClO₅S 326.75 4-Cl-benzenesulfonyl, 2,4-dihydroxyphenyl High polarity, potential for H-bonding -
2-(2-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone C₁₄H₁₁ClO₄ 278.69 2-Cl-phenyl, 2,4-dihydroxyphenyl m.p. 239°C; altered regiochemistry impacts reactivity
2-(4-Bromophenoxy)-1-(2,4-dihydroxyphenyl)ethanone C₁₄H₁₁BrO₅ 339.14 4-Br-phenoxy, 2,4-dihydroxyphenyl Bromine’s higher atomic radius may affect crystal packing
(E)-2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethan-1-one oxime C₁₄H₁₁ClN₂O₃ 290.70 Oxime functional group Enhanced chelation potential for metal complexes

Biological Activity

2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one is an organic compound that integrates sulfonyl and phenolic functional groups, making it a subject of interest in medicinal chemistry. Its structural characteristics suggest potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and relevant research findings.

  • Molecular Formula : C14H11ClO5S
  • Molecular Weight : 326.8 g/mol
  • IUPAC Name : 2-(4-chlorophenyl)sulfonyl-1-(2,4-dihydroxyphenyl)ethanone
  • CAS Number : 1979386-49-6
PropertyValue
Molecular FormulaC14H11ClO5S
Molecular Weight326.8 g/mol
IUPAC Name2-(4-chlorophenyl)sulfonyl-1-(2,4-dihydroxyphenyl)ethanone
CAS Number1979386-49-6

Synthesis

The synthesis of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one typically involves the sulfonylation of a phenolic precursor. A common method includes reacting 2,4-dihydroxyacetophenone with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine under anhydrous conditions to prevent hydrolysis.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of chalcones containing sulfonamide groups have shown notable efficacy against various cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma). The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating strong cytotoxic effects .

In a comparative study, derivatives exhibited mechanisms including:

  • Cell Cycle Arrest : Induction of subG0 phase arrest.
  • Mitochondrial Membrane Depolarization : Indication of apoptosis.
  • Caspase Activation : Activation of caspases -8 and -9 was observed, confirming apoptotic pathways .

Antimicrobial Activity

The antimicrobial potential of related sulfonamide compounds has been explored extensively. While specific data on the antimicrobial activity of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one is limited, studies on similar derivatives indicate that they possess significant antibacterial properties. For example, certain sulfonamide-based chalcones demonstrated minimum inhibitory concentrations (MIC) greater than 500 µg/mL against various bacterial strains .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group can act as an inhibitor by binding to the active sites of enzymes.
  • Hydrogen Bonding : The phenolic groups can form hydrogen bonds with macromolecules, enhancing interaction with biological targets .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Chalcone Derivatives : A study synthesized new chalcone derivatives which exhibited significant anticancer effects across multiple cell lines and demonstrated antioxidant activity .
  • Molecular Docking Studies : Research involving molecular docking has indicated promising binding affinities for related compounds against cancer targets, suggesting potential therapeutic applications for sulfonamide derivatives .
  • Antioxidant Activity : Compounds structurally related to 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one have shown dose-dependent antioxidant effects in vitro, further supporting their potential as therapeutic agents .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one, and how are reaction conditions optimized for yield improvement?

  • Methodological Answer :

  • Step 1 : Base-catalyzed reactions (e.g., anhydrous potassium carbonate in ethanol) are used for etherification or sulfonylation steps. For example, refluxing 4-chlorobenzyl chloride with phenolic precursors under anhydrous conditions facilitates nucleophilic substitution .
  • Step 2 : Monitor reaction progression via color changes (empirical) or analytical techniques like TLC and NMR .
  • Step 3 : Optimize yield by adjusting catalyst loading (e.g., excess 4-chlorobenzyl chloride), solvent polarity (ethanol for solubility), and reaction time (6–24 hours) .
  • Step 4 : Purify via precipitation in cold water, followed by recrystallization from ethanol .
  • Key Reference :

Q. Which spectroscopic techniques are most effective for characterizing the structural features of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm for dihydroxyphenyl and chlorobenzenesulfonyl groups) and hydroxyl protons (broad signals at δ 9–12 ppm) .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and phenolic O-H stretches (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via molecular ion peaks (e.g., [M+H]⁺ or [M-H]⁻) and fragmentation patterns .
  • Key Reference :

Advanced Research Questions

Q. How can regioselectivity challenges in the sulfonylation or acylation steps of 2-(4-Chlorobenzenesulfonyl)-1-(2,4-dihydroxyphenyl)ethan-1-one synthesis be addressed methodologically?

  • Methodological Answer :

  • Strategy 1 : Use hydroxyl-protecting groups (e.g., methoxy or ethoxy via diethyl sulfate) to direct sulfonylation to specific aromatic positions .
  • Strategy 2 : Adjust solvent polarity (e.g., acetone vs. ethanol) to stabilize transition states favoring para-substitution over ortho .
  • Strategy 3 : Employ low-temperature kinetics to isolate intermediates and validate selectivity via 2D-NMR (e.g., NOESY) .
  • Key Reference :

Q. What strategies are recommended for resolving contradictory data between computational predictions and experimental observations (e.g., NMR chemical shifts or reaction kinetics) for this compound?

  • Methodological Answer :

  • Approach 1 : Perform 2D-NMR (COSY, HSQC) to assign overlapping signals and validate computational models .
  • Approach 2 : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction pathways and reconcile kinetic discrepancies .
  • Approach 3 : Refine density functional theory (DFT) calculations with solvent correction fields (e.g., PCM models) to better match experimental IR/NMR data .
  • Key Reference :

Q. How does the electronic environment of the 2,4-dihydroxyphenyl moiety influence the compound's reactivity in cross-coupling or cyclization reactions, and what experimental controls validate these effects?

  • Methodological Answer :

  • Mechanistic Insight : The electron-rich dihydroxyphenyl group enhances electrophilic substitution at the para position, while the sulfonyl group acts as an electron-withdrawing director .
  • Validation :
  • Control 1 : Compare reaction rates with analogs lacking hydroxyl groups (e.g., methoxy-protected derivatives) to isolate electronic effects .
  • Control 2 : Use Hammett plots to correlate substituent σ values with reaction kinetics .
  • Key Reference :

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